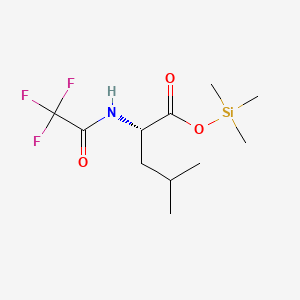
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester is a derivative of the amino acid l-leucine. This compound is characterized by the presence of a trifluoroacetyl group and a trimethylsilyl ester group, which modify the properties of the parent amino acid. The molecular formula of this compound is C11H20F3NO3Si, and it has a molecular weight of 299.3621 .
Preparation Methods
The synthesis of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester typically involves the reaction of l-leucine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This is followed by the reaction with trimethylsilyl chloride to form the trimethylsilyl ester. The reaction conditions often require the presence of a base, such as pyridine, to facilitate the reactions .
Chemical Reactions Analysis
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent amino acid or other reduced forms.
Scientific Research Applications
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research involving this compound includes its potential use in drug development and as a biomarker for certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the trimethylsilyl ester group can protect the amino acid from enzymatic degradation. These modifications allow the compound to exert its effects more efficiently by targeting specific enzymes and receptors involved in amino acid metabolism .
Comparison with Similar Compounds
Similar compounds to l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester include:
l-Leucine, N-(trifluoroacetyl)-, butyl ester: This compound has a butyl ester group instead of a trimethylsilyl ester group, which affects its solubility and reactivity.
l-Leucine, N-(trifluoroacetyl)-, sec-butyl ester: This compound has a sec-butyl ester group, which also influences its chemical properties and applications.
l-Leucine, N-(trifluoroacetyl)-, ethyl ester: This compound has an ethyl ester group, providing different reactivity and stability compared to the trimethylsilyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
52558-82-4 |
|---|---|
Molecular Formula |
C11H20F3NO3Si |
Molecular Weight |
299.36 g/mol |
IUPAC Name |
trimethylsilyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C11H20F3NO3Si/c1-7(2)6-8(9(16)18-19(3,4)5)15-10(17)11(12,13)14/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1 |
InChI Key |
ATOHQYRAXZLOPS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



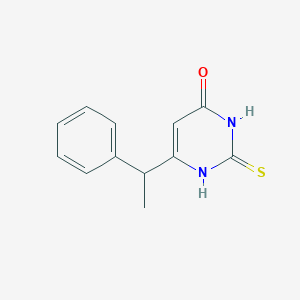
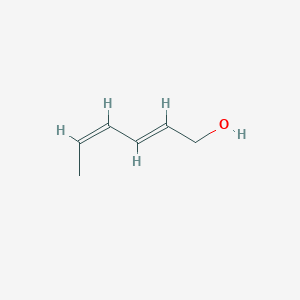
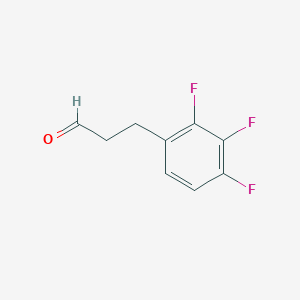

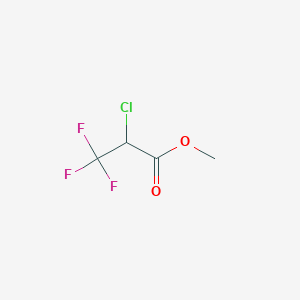
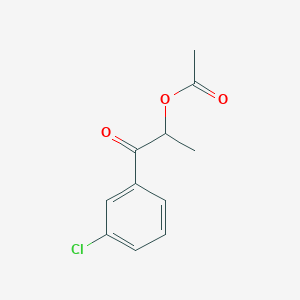
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

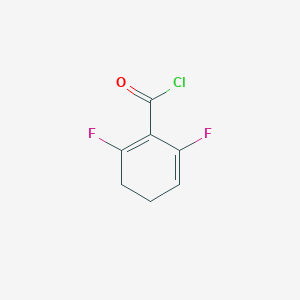

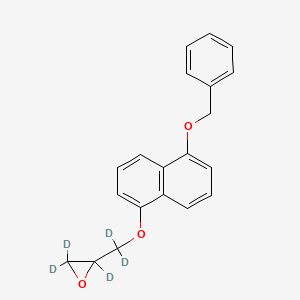
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)

